molecular formula C15H23FN2O3S B7464410 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide

3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide

Cat. No. B7464410
M. Wt: 330.4 g/mol
InChI Key: OIQUMDVMFPXIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FSPP is a sulfonylurea derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves its interaction with sulfonylurea receptor 1 (SUR1) and ATP-sensitive potassium channels (KATP) in cells. This compound binds to SUR1, leading to the closure of KATP channels and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic cells and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to improve glucose uptake in cells and stimulate insulin secretion in pancreatic cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability in cells.

Future Directions

There are several future directions for the study of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for its potential use in cancer therapy. Additionally, the study of this compound in animal models can provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropylpropanamide in the presence of a base such as triethylamine. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antidiabetic properties by stimulating insulin secretion and improving glucose uptake in cells. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3S/c1-3-11-18(12-4-2)15(19)9-10-17-22(20,21)14-7-5-13(16)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQUMDVMFPXIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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